![molecular formula C20H23N3O2 B608152 4-{3-[(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzonitrile CAS No. 2307472-03-1](/img/structure/B608152.png)
4-{3-[(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzonitrile
Overview
Description
IU1-248 is an USP14 inhibitor. IU1-248 is 10-fold more potent than IU1.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Kumar, Kumar, and Nihana (2017) synthesized novel pyrrole derivatives, including structures similar to 4-{3-[(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzonitrile, for antimicrobial evaluation. The compounds demonstrated in vitro antibacterial activity, suggesting potential pharmaceutical applications in combating bacterial infections (Kumar, Kumar, & Nihana, 2017).
Generation of Structurally Diverse Library
Roman (2013) used compounds structurally related to the chemical as starting materials for generating a diverse library of compounds through alkylation and ring closure reactions. This research underscores the potential of such compounds in creating a variety of structurally diverse molecules for various applications (Roman, 2013).
Synthesis of Fluorescent Films
Soboleva, Orlova, and Shelkovnikov (2017) conducted a study involving the reaction of (4-hydroxypiperidin-1-yl) compounds with phenylhydrazine, leading to the development of fluorescent films. This suggests applications in material sciences, particularly in creating materials with specific optical properties (Soboleva, Orlova, & Shelkovnikov, 2017).
Corrosion Inhibition
Louroubi et al. (2019) synthesized a pyrrole derivative that showed significant inhibition efficiency on steel surfaces, indicating the potential use of such compounds in corrosion prevention technologies (Louroubi et al., 2019).
properties
IUPAC Name |
4-[3-[2-(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-11-19(20(25)13-22-9-7-18(24)8-10-22)15(2)23(14)17-5-3-16(12-21)4-6-17/h3-6,11,18,24H,7-10,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOUOZGIXDMUJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C#N)C)C(=O)CN3CCC(CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(4-hydroxypiperidin-1-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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